4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
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Overview
Description
The compound “4-({[4-CHLORO-3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including chlorophenyl, methyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester.
Introduction of the chlorophenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the final product: The final step could involve condensation reactions to introduce the remaining functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazolone ring.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-CHLORO-3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 4-({[4-CHLORO-3-({[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups, which may confer unique chemical properties and biological activities. This can make it a valuable tool in research and development.
Properties
Molecular Formula |
C28H21Cl3N6O2 |
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Molecular Weight |
579.9 g/mol |
IUPAC Name |
4-[[4-chloro-3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H21Cl3N6O2/c1-16-23(27(38)36(34-16)21-7-3-5-18(29)11-21)14-32-20-9-10-25(31)26(13-20)33-15-24-17(2)35-37(28(24)39)22-8-4-6-19(30)12-22/h3-15,34-35H,1-2H3 |
InChI Key |
NIENVPZJOVYHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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